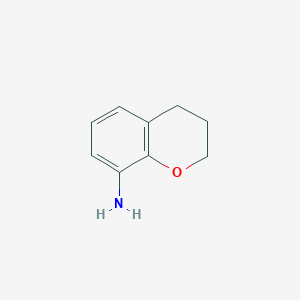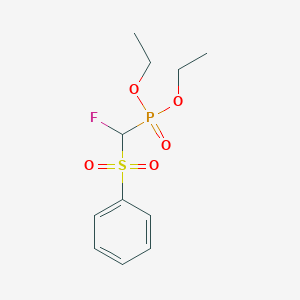
5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene
Übersicht
Beschreibung
5,5’-Dibromo-3,3’-dihexyl-2,2’-bithiophene is a chemical compound with the molecular formula C20H28Br2S2 . It is a clear liquid with a molecular weight of 492.37 g/mol . The compound has a specific gravity of 1.34 at 20°C .
Synthesis Analysis
5,5’-Dibromo-3,3’-dihexyl-2,2’-bithiophene can be used as a monomer with 2,5-Dibromo-3-hexylthiophene to synthesize regioregular-P3HT-regiosymmetric-P3HT, a diblock polymer for organic electronics-based applications .Molecular Structure Analysis
The molecular structure of 5,5’-Dibromo-3,3’-dihexyl-2,2’-bithiophene is represented by the formula C20H28Br2S2 . The compound has a molecular weight of 492.37 g/mol .Chemical Reactions Analysis
5,5’-Dibromo-3,3’-dihexyl-2,2’-bithiophene can be used in the synthesis of P3HT, which can potentially be used for photocatalytic applications .Physical and Chemical Properties Analysis
5,5’-Dibromo-3,3’-dihexyl-2,2’-bithiophene is a clear liquid . It has a specific gravity of 1.34 at 20°C . The compound has a molecular weight of 492.37 g/mol .Wissenschaftliche Forschungsanwendungen
Electrochemical Properties and Applications
- 5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene has been studied for its electrochemical properties. The electrochemical reduction of this compound leads to the reductive cleavage of the carbon-bromine bonds and the reduction of 2,2'-bithiophene, indicating its potential use in electrochemical applications (Mubarak, 2002).
Applications in Polymer Synthesis and Supercapacitors
- The compound has been utilized in the synthesis of polymers with alkyl side chain groups. These polymers exhibit good cyclic ability and capacitive performance, making them suitable as electrode materials for supercapacitors (Mo et al., 2015).
Light-Emitting Polymers
- Hyperbranched polymers involving this compound have been developed for their light-emitting properties. These polymers can emit light from blue to red in the solid state, indicating their potential in light-emitting diode (LED) applications (Liu et al., 2005).
Organic Semiconductor Applications
- Bithiophene-based dicarboxaldehydes derived from this compound have been used as electron-rich building blocks in the development of organic semiconductors. These compounds are vital in creating arylene vinylene-linked donor-acceptor copolymers for semiconductor applications (Bhuwalka et al., 2015).
Photovoltaic Applications
- Star-shaped molecules incorporating this compound have been synthesized for use as donor materials in organic solar cells. These molecules show significant power conversion efficiency, demonstrating their potential in photovoltaic applications (Zhang et al., 2011).
Eigenschaften
IUPAC Name |
5-bromo-2-(5-bromo-3-hexylthiophen-2-yl)-3-hexylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28Br2S2/c1-3-5-7-9-11-15-13-17(21)23-19(15)20-16(14-18(22)24-20)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSTXAGVEKUBED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(SC(=C1)Br)C2=C(C=C(S2)Br)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Br2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569779 | |
| Record name | 5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170702-05-3 | |
| Record name | 5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5,5'-Dibromo-3,3'-dihexyl-2,2'-bithiophene in the synthesis of light-emitting polymers?
A1: this compound serves as a crucial building block in the creation of hyperbranched light-emitting polymers. In the study by [], researchers employed this compound as an AB2-type monomer, reacting it with tetra(4-bromobiphenyl)silane (an AB4-type monomer) via Suzuki coupling polycondensation. This reaction yielded Polymer 8, a novel hyperbranched copolymer characterized by its red light emission in the solid state. []
Q2: How does the structure of this compound contribute to the optical properties of the resulting polymers?
A2: The structure of this compound plays a key role in defining the final polymer's optical properties. The presence of the bithiophene unit introduces a conjugated system, which is essential for light absorption and emission. The length of this conjugated system, influenced by the choice of co-monomers, directly impacts the wavelength of light emitted. In the case of Polymer 8, the incorporation of this compound contributed to its red-shifted emission compared to polymers with shorter conjugation lengths. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



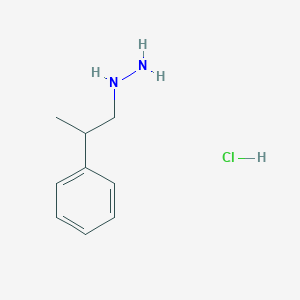
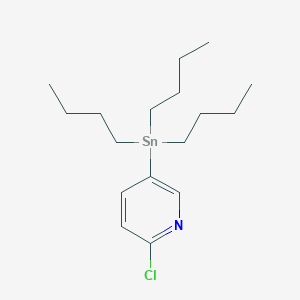
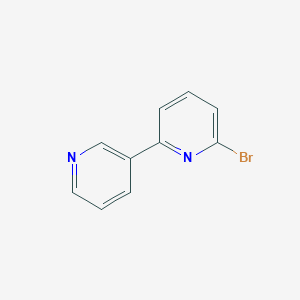



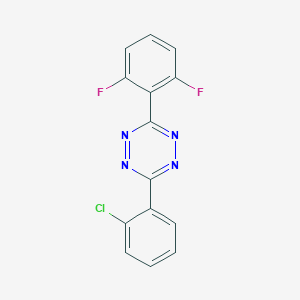

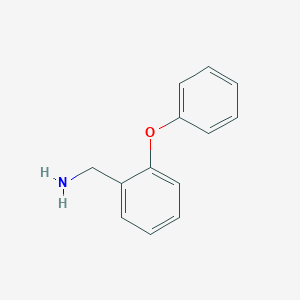

![[2-(5-Bromo-1H-indol-3-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B169548.png)
